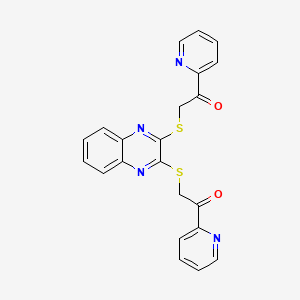
2,2'-(Quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) is a complex organic compound featuring a quinoxaline core linked to two pyridinyl ethanone groups through sulfur bridges
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) typically involves multi-step organic reactions. One common method includes the reaction of quinoxaline derivatives with pyridinyl ethanone in the presence of sulfur-containing reagents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) can undergo various chemical reactions, including:
Oxidation: The sulfur bridges can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur bridges, leading to simpler derivatives.
Substitution: The pyridinyl and quinoxaline rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the cleavage of sulfur bridges, forming simpler quinoxaline or pyridinyl derivatives .
Wissenschaftliche Forschungsanwendungen
2,2’-(quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential in drug development, particularly in designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2,2’-(quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoxaline and pyridinyl groups can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(ethylenedioxy)diethanethiol
- 2,2’-(propane-2,2-diylbis(sulfanediyl))diethanamine
- (4Z,4′Z)-2,2′-(ethane-1,2-diylbis(sulfanediyl))bis(1-phenyl)-4-(pyridin-2-ylmethylene)-1H-imidazol-5(4H)-one)dicopper (II) tetrabromide
Uniqueness
2,2’-(quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) stands out due to its unique combination of quinoxaline and pyridinyl groups linked by sulfur bridges. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C22H16N4O2S2 |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
2-[3-(2-oxo-2-pyridin-2-ylethyl)sulfanylquinoxalin-2-yl]sulfanyl-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C22H16N4O2S2/c27-19(17-9-3-5-11-23-17)13-29-21-22(26-16-8-2-1-7-15(16)25-21)30-14-20(28)18-10-4-6-12-24-18/h1-12H,13-14H2 |
InChI-Schlüssel |
MJKILBPXJBLOGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)SCC(=O)C3=CC=CC=N3)SCC(=O)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


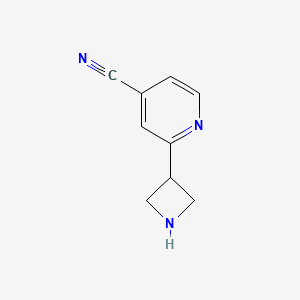
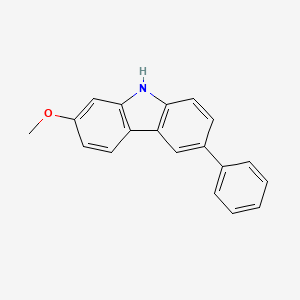
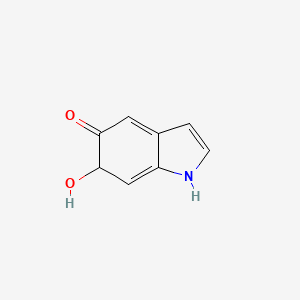
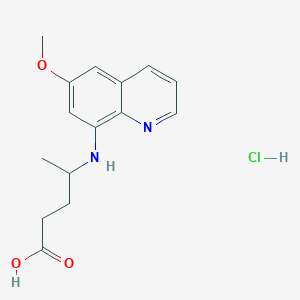

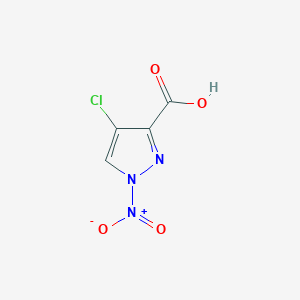
![Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12946079.png)
![Bicyclo[3.2.2]nonan-1-ylmethanamine](/img/structure/B12946090.png)
![7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12946096.png)
![N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide](/img/structure/B12946103.png)
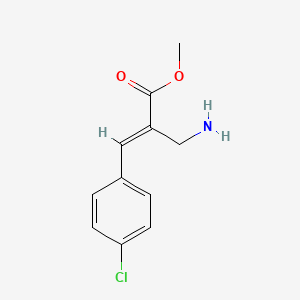
![2-(2,3-dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946110.png)
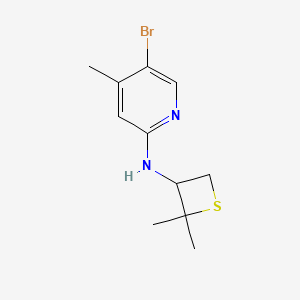
![Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate](/img/structure/B12946123.png)
